1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea
Description
N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a methoxy group and the other with a methyl and a nitro group
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFVSFXNGOCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea typically involves the reaction of 3-methoxyaniline with 4-methyl-2-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea.
Reduction: The nitro group on the aromatic ring can be reduced to an amino group, leading to the formation of N-(3-methoxyphenyl)-N’-(4-methyl-2-aminophenyl)urea.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the methoxy or nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products:
Oxidation: N-(3-hydroxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea.
Reduction: N-(3-methoxyphenyl)-N’-(4-methyl-2-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties, such as polymers and dyes.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable target for drug discovery and development.
Industry: In the industrial sector, N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the methoxy, methyl, and nitro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.
N-(3-methoxyphenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
N-(3-methylphenyl)-N’-(4-methyl-2-nitrophenyl)urea: Lacks the methoxy group, which can influence its solubility and chemical behavior.
Uniqueness: N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea is unique due to the specific combination of methoxy, methyl, and nitro groups on the aromatic rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
